molecular formula C25H21Br2P B8579997 [(3-Bromophenyl)methyl](triphenyl)phosphanium bromide CAS No. 95902-10-6

[(3-Bromophenyl)methyl](triphenyl)phosphanium bromide

Cat. No. B8579997
CAS RN: 95902-10-6
M. Wt: 512.2 g/mol
InChI Key: IFDLIPHHFXSDRC-UHFFFAOYSA-M
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Description

[(3-Bromophenyl)methyl](triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C25H21Br2P and its molecular weight is 512.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3-Bromophenyl)methyl](triphenyl)phosphanium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Bromophenyl)methyl](triphenyl)phosphanium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95902-10-6

Molecular Formula

C25H21Br2P

Molecular Weight

512.2 g/mol

IUPAC Name

(3-bromophenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H21BrP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

IFDLIPHHFXSDRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 3-bromobenzyl bromide (Aldrich) (5.1 g, 20.5 mmoles), triphenylphosphine (54 g, 0.20 moles), and CH3CN (100 mL) was refluxed for 20 hours. The cooled reaction mixture was then concentrated and the residue triturated with hexanes (10×) to remove excess triphenylphosphine. The remaining white solid was collected by filtration and then dried in vacuo to give 11-2 as a white solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-bromo-3-(bromomethyl)benzene (2.5 g, 10.0 mmol) in toluene (15 mL) was added triphenylphosphane (2.62 g, 10.0 mmol). This mixture was heated in a microwave oven at 100° C. for 1 h. The mixture was then filtered to afford the title compound (4.55 g, 89%). LC-MS m/z 431 (cationic part)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

Triphenylphosphane (2.62 g, 10.0 mmol) was added to 1-bromo-3-(bromomethyl)benzene (2.5 g, 10.0 mmol) in toluene (15 mL) and the mixture heated in a microwave at 100° C. for about 1 h. The mixture was filtered to afford the title compound (4.55 g, 89%). LC-MS m/z 431 (cationic part)+.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

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